N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-29-16-8-6-15(7-9-16)26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-12-14-4-2-3-5-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXXLIMBQQQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[3,2-d]pyrimidine core, suggest a promising profile for various biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 496.0 g/mol
- CAS Number : 899754-77-9
The biological activity of this compound is primarily attributed to its thieno[3,2-d]pyrimidine structure. Compounds containing this core have been shown to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidine can inhibit bacterial growth and may possess antifungal properties.
- Anticancer Properties : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific kinases |
Case Studies
-
Antimicrobial Activity :
A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli. -
Anticancer Effects :
In vitro studies on human cancer cell lines revealed that this compound induced cell death through apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Q & A
Basic Research Questions
What synthetic routes are commonly employed for synthesizing thieno[3,2-d]pyrimidin-4-one derivatives like this compound?
The synthesis typically involves multi-step reactions starting with substituted thiophene or pyrimidine precursors. For example:
- Step 1 : Condensation of a substituted thiophene carboxamide with a methoxyphenyl group to form the thieno[3,2-d]pyrimidin-4-one core .
- Step 2 : Thiolation at the 2-position using Lawesson’s reagent or thiourea derivatives to introduce the thioether moiety .
- Step 3 : Alkylation with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to attach the N-(2-chlorobenzyl)acetamide group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates, with yields ranging from 72% to 83% depending on substituents .
How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the thienopyrimidine core) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) and purity (>95% by HPLC) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies (if crystals are obtainable) .
What preliminary biological assays are recommended for evaluating its activity?
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans). Inhibition zones >10 mm suggest potential activity .
- Kinase Inhibition : For CK1 or related kinases, use fluorescence polarization assays with ATP-competitive inhibitors as controls .
Advanced Research Questions
How can molecular docking elucidate its mechanism of action against kinase targets?
- Software : AutoDock4 or Schrödinger Suite for flexible ligand-receptor docking .
- Protocol :
- Prepare the protein structure (e.g., CK1 from PDB: 3U6N).
- Define the binding site using co-crystallized ligands.
- Dock the compound with 100 genetic algorithm runs; analyze binding poses with lowest ΔG (e.g., −8.5 kcal/mol suggests strong affinity) .
- Validate with MD simulations to assess stability of key interactions (e.g., hydrogen bonds with Glu60 or hydrophobic contacts with Leu135) .
How to address contradictions in SAR (Structure-Activity Relationship) studies for thienopyrimidine derivatives?
- Case Example : A study found that 4-methoxyphenyl substitution enhances kinase inhibition, while 3-chlorophenyl reduces activity. However, conflicting data may arise due to:
- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics) and ADMET profiling to isolate confounding factors .
What strategies optimize metabolic stability without compromising potency?
- Modifications :
- Assays :
How to design experiments for assessing toxicity in preclinical models?
- In Vitro :
- In Vivo :
- Acute Toxicity : Single-dose studies in rodents (LD₅₀ determination) .
- Subchronic Studies : 28-day repeat dosing with histopathology and serum biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
